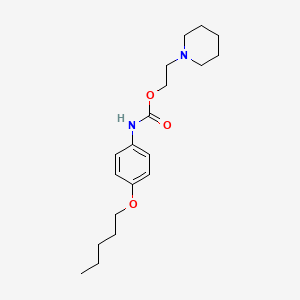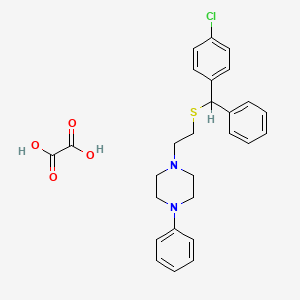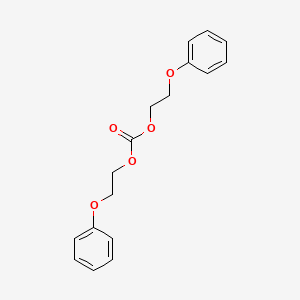
Molybdenum zinc oxide (Mo2Zn3O9)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum zinc oxide (Mo2Zn3O9) is an inorganic compound that combines the properties of molybdenum and zinc oxides. It is known for its unique chemical and physical characteristics, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Molybdenum zinc oxide can be synthesized through various methods, including electrodeposition and hydrothermal synthesis. In the electrodeposition method, a hydrous molybdenum oxide layer is applied onto the surface of zinc metal anode to mitigate corrosion and side reactions during zinc deposition and stripping . Hydrothermal synthesis involves stabilizing intermediate zinc hydroxide states on a functionalized molybdenum disulfide surface, forming a two-dimensional heterostructure .
Industrial Production Methods
Industrial production of molybdenum zinc oxide typically involves large-scale hydrothermal synthesis, where zinc and molybdenum precursors are reacted under controlled temperature and pressure conditions to form the desired compound. This method ensures high purity and uniformity of the product.
化学反応の分析
Types of Reactions
Molybdenum zinc oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of molybdenum and zinc within the compound.
Common Reagents and Conditions
Common reagents used in reactions involving molybdenum zinc oxide include chlorine, which reacts with molybdenum to form molybdenum chloride . The conditions for these reactions typically involve controlled temperatures and the presence of specific catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving molybdenum zinc oxide depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions can produce lower oxidation state products.
科学的研究の応用
Molybdenum zinc oxide has a wide range of scientific research applications due to its unique properties. It is used in:
Energy Storage: As a coating for zinc metal anodes in aqueous zinc-ion batteries, improving cycle stability and reducing voltage hysteresis.
Photocatalysis: Enhancing visible-light degradation of organic pollutants like rhodamine B through the formation of two-dimensional heterostructures.
Thermoelectric Materials: Improving thermoelectric performance and mechanical strength through molybdenum doping.
作用機序
The mechanism of action of molybdenum zinc oxide involves its ability to modify the surface properties of zinc anodes, enhancing hydrophilicity and facilitating uniform zinc deposition. This reduces dendrite formation and improves the overall stability of zinc-ion batteries . In photocatalytic applications, the compound’s heterostructure physically separates photoinduced electrons and holes, suppressing charge recombination and enhancing degradation efficiency .
類似化合物との比較
Molybdenum zinc oxide can be compared with other similar compounds, such as:
Molybdenum disulfide (MoS2): Known for its excellent catalytic and electronic properties.
Zinc oxide (ZnO): Widely used in photocatalysis and electronics.
Molybdenum trioxide (MoO3): Utilized in catalysis and energy storage applications.
Molybdenum zinc oxide stands out due to its combined properties of both molybdenum and zinc oxides, offering enhanced performance in various applications.
特性
CAS番号 |
22914-58-5 |
|---|---|
分子式 |
Mo2O9Zn3-12 |
分子量 |
532.0 g/mol |
IUPAC名 |
trizinc;molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Mo.9O.3Zn/q;;9*-2;3*+2 |
InChIキー |
SDGPQJIWTGCSRL-UHFFFAOYSA-N |
正規SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Zn+2].[Zn+2].[Zn+2].[Mo].[Mo] |
物理的記述 |
Dry Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
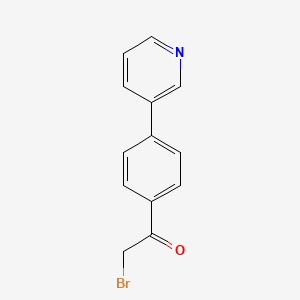
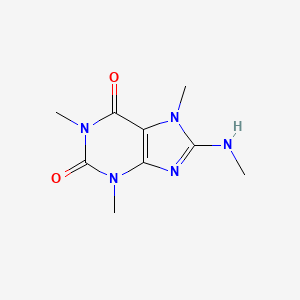
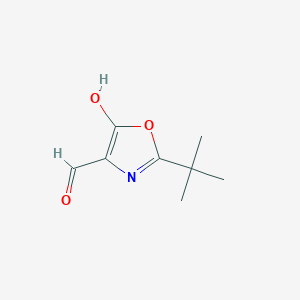

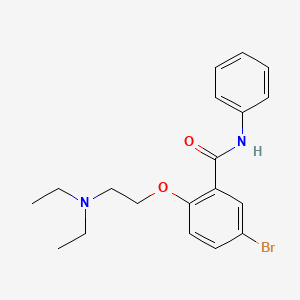


![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
